molecular formula C12H10N4 B11891341 N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 104716-51-0

N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11891341
CAS No.: 104716-51-0
M. Wt: 210.23 g/mol
InChI Key: DEIARFPHKRMAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the imidazo[1,2-a]pyridine family, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the reaction of α-bromoketones with 2-aminopyridines under different conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) promoting C–C bond cleavage . Another approach uses ethyl acetate as a solvent, with TBHP facilitating a one-pot tandem cyclization/bromination reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the aforementioned synthetic routes would be a key consideration for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the formation of ergosterol in fungal cells by targeting Sterol 14-alpha demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its potent antifungal activity, which makes it a promising candidate for further drug development.

Properties

CAS No.

104716-51-0

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

N-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C12H10N4/c1-3-7-13-10(5-1)15-12-9-14-11-6-2-4-8-16(11)12/h1-9H,(H,13,15)

InChI Key

DEIARFPHKRMAJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=CN=C3N2C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.